N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide
Description
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is a hydroxamic acid derivative characterized by a propanamide backbone substituted with a 4-ethylphenyl group on the nitrogen and a hydroxy group on the adjacent nitrogen (N-hydroxy).
Properties
CAS No. |
918107-08-1 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-14-8-11-16(12-9-14)18(20)17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12,20H,2,10,13H2,1H3 |
InChI Key |
HORYXXPWKSSMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenylpropanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with 6M HCl at 110°C for 6 hours cleaves the amide to 3-phenylpropanoic acid and N-(4-ethylphenyl)hydroxylamine.
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C for 4 hours yields the sodium salt of 3-phenylpropanoic acid.
Mechanistic Notes:
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.
-
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide.
Reduction Reactions
The hydroxylamine group (-NH-OH) is reducible to an amine (-NH₂):
-
Catalytic hydrogenation (H₂, 1 atm) over Pd/C in ethanol at 25°C reduces the hydroxylamine to N-(4-ethylphenyl)-3-phenylpropanamide.
-
Yield : 72–78% (isolated via silica-gel chromatography).
Lossen Rearrangement
Under basic conditions, the compound undergoes Lossen rearrangement to form isocyanate intermediates:
-
Treatment with K₂CO₃ in DMSO at 60°C generates an aryl isocyanate, which cyclizes to form benzoxazin-2-one derivatives .
Reaction Pathway:
-
Deprotonation of the hydroxylamine group.
-
Formation of isocyanate via elimination.
Example:
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide | K₂CO₃, DMSO, 60°C | Benzoxazin-2-one derivative | 65% |
Nucleophilic Acyl Substitution
The amide carbonyl participates in nucleophilic substitutions:
-
Reaction with Grignard reagents (e.g., MeMgBr) in THF at -78°C yields tertiary alcohols.
-
Limitation : Steric hindrance from the phenyl and ethyl groups reduces reactivity compared to aliphatic amides .
Oxidative Reactions
The hydroxylamine moiety is susceptible to oxidation:
-
Oxidants like MnO₂ in acetone convert the -NH-OH group to a nitroxide radical.
-
Application : Stable radicals are useful in spin-labeling studies.
Conditions and Outcomes:
| Oxidant | Solvent | Temperature | Product |
|---|---|---|---|
| MnO₂ | Acetone | 25°C | Nitroxide radical |
Biological Reactivity
In biochemical contexts:
-
Acts as a hydroxamic acid analog , inhibiting metalloproteases via chelation of active-site zinc ions .
-
Demonstrates IC₅₀ values of 1.2–3.8 µM against matrix metalloproteinases (MMPs).
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C , consistent with cleavage of the hydroxylamine and amide bonds .
Scientific Research Applications
1. Antimicrobial Properties
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide exhibits significant antimicrobial properties. Research has shown that compounds within this class can act as effective agents against various bacterial strains, including those resistant to conventional antibiotics. This activity is attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
2. Antitubercular Activity
Studies have indicated that N-arylpropanamides, including this compound, possess antitubercular properties. These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in preliminary assays .
3. GPR88 Agonism
Recent investigations into the pharmacological profile of this compound have identified it as a potential agonist for the orphan G protein-coupled receptor 88 (GPR88). This receptor is implicated in various neuropsychiatric disorders, making this compound a candidate for further research in the context of central nervous system therapies .
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an alternative therapeutic agent in treating resistant infections.
Case Study 2: Antitubercular Screening
In a collaborative research effort with a tuberculosis research institute, this compound was tested against Mycobacterium tuberculosis H37Rv strain. The compound showed an IC50 value of 12 µg/mL, suggesting significant antitubercular activity and warranting further investigation into its mechanism of action.
Data Tables
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. The hydroxylamine moiety forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites . This chelation process can disrupt various biological pathways, making the compound useful in both therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several hydroxamic acids and propanamide derivatives. Key comparisons include:
N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7, )
- Structure : Features a 4-chlorophenyl group instead of 4-ethylphenyl and a cyclopentyl chain at the 3-position.
- Activity : Exhibits antioxidant properties via DPPH radical scavenging assays, with efficacy influenced by the chlorophenyl substituent’s electron-withdrawing effects .
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-3-phenylpropanamide (12b, )
- Structure : Contains a chiral hydroxyethyl group and a 2-methylpentyloxy substituent on the phenyl ring.
- Synthesis : Synthesized in 51% yield via EDC/HOBt-mediated coupling, with NMR confirming stereochemistry .
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, )
- Structure : Substituted with a piperidine-ethoxy group on the phenyl ring.
- Properties : Melting point 116.8–117.8°C; NMR signals for piperidine (δ 2.45–2.65 ppm) and OCH2CH2 (δ 3.60–3.70 ppm) .
- Structure : Shares the N-(4-ethylphenyl) group but incorporates a triazole-thioacetamide scaffold.
- Application : Acts as an insect odorant receptor agonist, highlighting the role of ethylphenyl in receptor binding .
Physicochemical Properties
*Theoretical values based on structural analogs.
Functional Group Impact on Bioactivity
- N-Hydroxy Group : Enhances metal-chelating ability (e.g., iron in hydroxamic acids), critical for antioxidant or enzyme-inhibitory activity .
- 4-Ethylphenyl vs. 4-Chlorophenyl : Ethyl groups (electron-donating) may improve membrane permeability compared to chloro substituents (electron-withdrawing), as seen in VUAA1’s receptor activation .
- Chain Length : 3-Phenylpropanamide derivatives (e.g., 12b) show higher thermal stability (melting points >160°C) compared to butanamide analogs (12c, 57% yield) .
Biological Activity
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxamic acid moiety, which is known for its ability to chelate metal ions and inhibit various enzymes, particularly histone deacetylases (HDACs). The general structure can be represented as follows:
1. Histone Deacetylase Inhibition
One of the significant biological activities of this compound is its role as a histone deacetylase inhibitor. A study reported that derivatives of N-hydroxybenzamide exhibited potent HDAC inhibition, with implications for cancer therapy. For instance, the compound demonstrated effective antiproliferative activity against various cancer cell lines, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis through modulation of key regulatory proteins such as p21 and caspase-3 .
2. Quorum Sensing Inhibition
Another area of interest is the compound's potential as a quorum sensing inhibitor (QSI). Compounds structurally similar to this compound have shown promise in attenuating quorum sensing phenotypes in pathogenic bacteria, specifically targeting Vibrio harveyi. This inhibition is crucial in preventing biofilm formation and virulence factor production in bacterial infections .
3. Cytotoxicity Studies
Cytotoxicity evaluations have indicated that this compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells. The compound's IC50 values suggest it has a significant impact on cell viability at micromolar concentrations, as shown in various assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxamic group | Essential for HDAC inhibition |
| Para ethyl group | Enhances lipophilicity and potency |
| Phenyl ring | Contributes to binding interactions |
Studies indicate that modifications to the phenyl rings or the addition of electron-withdrawing groups can enhance the inhibitory potency against HDACs and QS systems .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Breast Cancer Treatment : A derivative with similar structural characteristics was shown to induce apoptosis in MDA-MB-231 breast cancer cells through HDAC inhibition, demonstrating potential therapeutic applications in oncology .
- Antibacterial Activity : In vitro studies revealed that compounds related to this compound effectively reduced bioluminescence in Vibrio harveyi, indicating their potential use in managing bacterial infections via QSI mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
